
Cyclotetrasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotetrasilane is a cyclic compound consisting of four silicon atoms linked by single bonds, forming a ring structure This compound is of significant interest in the field of organosilicon chemistry due to its unique structural and electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclotetrasilane can be synthesized through several methods. One common approach involves the reductive retrocyclization of metallacyclopentasilanes. For instance, the thermolysis of bis(η2-disilene) complexes in the presence of mesityl isocyanide leads to the formation of this compound . Another method involves the partial dephenylation of octaphenylthis compound with triflic acid, followed by treatment with methylmagnesium bromide .
Industrial Production Methods: Industrial production of this compound typically involves the ring-opening polymerization of strained cyclotetrasilanes. This method allows for the preparation of high molecular weight polysilylenes, which are valuable in various applications .
Análisis De Reacciones Químicas
Types of Reactions: Cyclotetrasilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form siloxanes.
Reduction: It can be reduced to form lower-order silanes.
Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and organometallic reagents are commonly employed.
Major Products Formed:
Oxidation: Siloxanes and other silicon-oxygen compounds.
Reduction: Lower-order silanes.
Substitution: Substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Cyclotetrasilane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Investigated for its potential use in biological imaging and as a component in biosensors.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, such as polysilylenes, which have applications in electronics and photonics
Mecanismo De Acción
Cyclotetrasilane can be compared with other cyclic silanes, such as cyclopentasilane and cyclohexasilane. While all these compounds share a similar ring structure, this compound is unique due to its smaller ring size, which imparts distinct electronic and structural properties. This uniqueness makes this compound particularly valuable in applications requiring specific reactivity and stability.
Comparación Con Compuestos Similares
- Cyclopentasilane
- Cyclohexasilane
- Octamethylcyclotetrasiloxane
Cyclotetrasilane stands out due to its specific ring size and the resulting properties, making it a compound of significant interest in various scientific and industrial fields.
Propiedades
Fórmula molecular |
Si4 |
|---|---|
Peso molecular |
112.34 g/mol |
InChI |
InChI=1S/Si4/c1-2-4-3-1 |
Clave InChI |
KFNBGPSNLHLEPE-UHFFFAOYSA-N |
SMILES canónico |
[Si]1=[Si][Si][Si]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


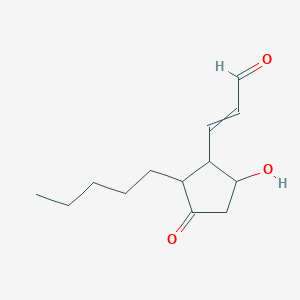
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)

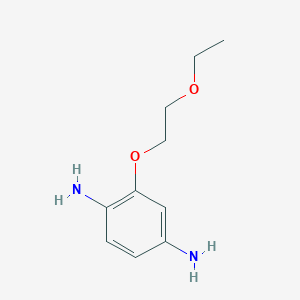
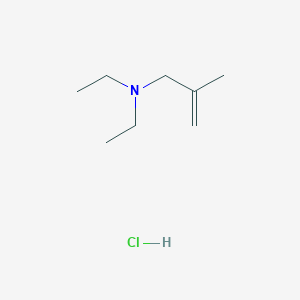
![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
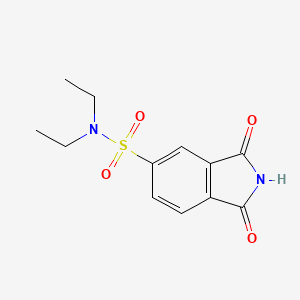
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
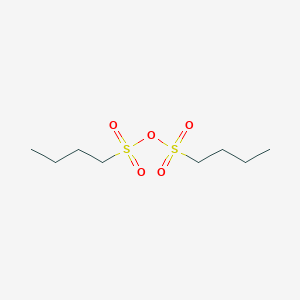
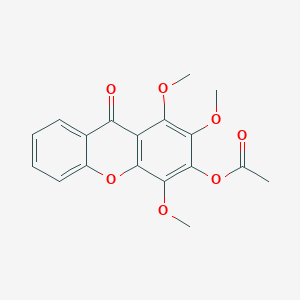
![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)

